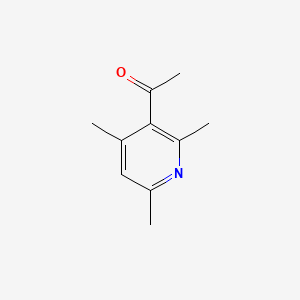

3-Acetyl-2,4,6-trimethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-6-5-7(2)11-8(3)10(6)9(4)12/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNKTACHKMTWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296193 | |

| Record name | 3-Acetyl-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56704-25-7 | |

| Record name | 56704-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56704-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetyl-2,4,6-trimethylpyridine synthesis protocols

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2,4,6-trimethylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for this compound, a functionalized collidine derivative. Pyridine scaffolds are central to medicinal chemistry and materials science, making robust synthetic routes to tailored derivatives like the topic compound highly valuable. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the foundational Hantzsch pyridine synthesis, adapted for this specific asymmetric product. We will dissect the reaction mechanism, provide detailed experimental protocols, discuss optimization strategies, and contextualize the synthesis within the broader landscape of heterocyclic chemistry. The causality behind experimental choices is emphasized to provide not just a procedure, but a framework for rational synthesis design.

Introduction to this compound

This compound is a polysubstituted pyridine, belonging to the collidine family (trimethylpyridines). Its structure features a pyridine core decorated with three methyl groups at positions 2, 4, and 6, and an acetyl group at the 3-position. This specific arrangement of functional groups makes it a valuable synthon, or building block, for creating more complex molecules. The acetyl group, in particular, offers a reactive handle for further chemical transformations such as reduction to an alcohol, conversion to an oxime, or as a point of attachment for larger molecular fragments. Recent studies have explored derivatives of this compound for their potential hemorheological and antifibrotic activities, highlighting its relevance in medicinal chemistry research.[1]

Physicochemical Properties

A summary of the key properties of the target compound is provided below.

| Property | Value | Reference |

| CAS Number | 56704-25-7 | [2] |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molecular Weight | 163.22 g/mol | [2] |

| IUPAC Name | 1-(2,4,6-trimethylpyridin-3-yl)ethanone | [3] |

Core Synthetic Strategy: The Hantzsch Pyridine Synthesis

The most versatile and historically significant method for constructing the pyridine ring is the Hantzsch Pyridine Synthesis, first reported by Arthur Hantzsch in 1881.[4][5] In its classic form, it is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP).[6][7] This DHP intermediate is then aromatized via oxidation to yield the final pyridine product.[4][6]

The classical Hantzsch synthesis produces pyridines that are symmetrically substituted at the 3 and 5 positions. However, our target molecule, this compound, is asymmetrical. This necessitates a modified Hantzsch approach where the two β-dicarbonyl components are introduced sequentially or are structurally different.

Mechanistic Principles of the Hantzsch Synthesis

Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a cascade of well-established transformations.[7][8]

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of a β-dicarbonyl compound to form an α,β-unsaturated carbonyl intermediate, often referred to as a chalcone-type adduct.[7][9]

-

Enamine Formation: Concurrently, the second equivalent of the β-dicarbonyl compound reacts with ammonia to form a vinylogous amide, or enamine.[7][9]

-

Michael Addition: The enamine acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound in a conjugate (Michael) addition. This key step joins the fragments and forms a 1,5-dicarbonyl intermediate.[7]

-

Cyclization and Dehydration: The 1,5-dicarbonyl intermediate undergoes intramolecular cyclization, where the amine attacks one of the carbonyls, followed by dehydration to form the 1,4-dihydropyridine ring.[7][8]

-

Aromatization: The final and irreversible step is the oxidation of the 1,4-dihydropyridine. This provides the thermodynamic driving force for the reaction, resulting in a stable aromatic pyridine ring.[4]

Caption: Logical workflow of the Hantzsch Pyridine Synthesis.

A Plausible Protocol for this compound

To synthesize the asymmetrically substituted target, a logical approach involves the reaction between an enamine and an α,β-unsaturated carbonyl compound. A plausible route starts from acetylacetone (pentane-2,4-dione) and acetaldehyde.

-

Reactant Analysis:

-

Acetaldehyde (CH₃CHO): Provides the carbon at the C4 position and its attached methyl group.

-

Acetylacetone (Pentane-2,4-dione): This versatile precursor will serve as the source for two parts of the final ring. One molecule will form an enamine, and the other will form an α,β-unsaturated ketone.

-

Ammonia Source (e.g., Ammonium Acetate): Provides the nitrogen atom for the pyridine ring. Ammonium acetate is often preferred as it also acts as a mild acid catalyst.[10]

-

The reaction likely proceeds via the self-condensation of acetylacetone to form an intermediate that then reacts in a Hantzsch-like manner. A key intermediate is 4-amino-3-penten-2-one , the enamine of acetylacetone.[11]

Experimental Protocol

This protocol is a representative procedure adapted from the principles of the Hantzsch synthesis for the specific target molecule.

Objective: To synthesize this compound.

Materials:

-

Acetylacetone (Pentane-2,4-dione)

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol (or Acetic Acid as solvent)

-

Oxidizing agent (e.g., Nitric acid, Ferric chloride, or Manganese dioxide)[4]

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (2.0 equiv.), acetaldehyde (1.0 equiv.), and ammonium acetate (1.0-1.2 equiv.) in a suitable solvent such as ethanol.

-

Rationale: Ethanol is a common, effective solvent for Hantzsch reactions.[7] Using an excess of the β-dicarbonyl component can help drive the reaction to completion.

-

-

Condensation: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation, cyclization, and dehydration steps to form the 1,4-dihydropyridine intermediate.[8]

-

-

Aromatization (Oxidation): After the formation of the dihydropyridine intermediate is complete (as indicated by TLC), cool the reaction mixture slightly. Add the chosen oxidizing agent portion-wise. Common oxidants include nitric acid or a solution of ferric chloride.[4][12] The aromatization is often exothermic and may be accompanied by a color change.

-

Rationale: Aromatization is the crucial final step to form the stable pyridine ring. The choice of oxidant can affect yield and workup complexity; milder and more modern methods are continuously being developed.[4]

-

-

Workup and Neutralization: After the oxidation is complete, cool the mixture to room temperature. Pour the mixture into water or onto crushed ice. Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Rationale: This step quenches the reaction, neutralizes the acidic catalyst and oxidant, and precipitates the organic product.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

Rationale: Ethyl acetate is a standard solvent for extracting moderately polar organic products from aqueous mixtures.

-

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Rationale: This removes residual water and the extraction solvent to yield the crude product.

-

-

Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Rationale: Purification is necessary to remove unreacted starting materials and side products. The choice between distillation and chromatography depends on the physical properties of the product and impurities.

-

Caption: Experimental workflow for the synthesis of this compound.

Optimization Strategies and Modern Variations

While the classical Hantzsch synthesis is robust, it often suffers from drawbacks like harsh conditions, long reaction times, and modest yields.[4] Modern organic synthesis has focused on developing "greener" and more efficient protocols.

Catalysis

The choice of catalyst can significantly impact the reaction. While the reaction can proceed with just ammonia or ammonium acetate, various catalysts have been shown to improve yields and shorten reaction times.

| Catalyst Type | Examples | Advantages | References |

| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | Effective, inexpensive. | [4] |

| Lewis Acids | Yb(OTf)₃, Ceric Ammonium Nitrate (CAN) | High yields, can enable solvent-free/room temp conditions. | [4][6] |

| Heterogeneous | Hydrotalcites, Silica-supported Sulfonic Acid | Easy removal, catalyst reusability, environmentally benign. | [6][12] |

| Other | Ammonium Persulfate, Ionic Liquids | Mild conditions, high efficiency, green chemistry principles. | [4][9] |

Alternative Energy Sources

-

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields.[4][8]

-

Ultrasonic Irradiation: Sonication, particularly in aqueous micellar solutions, can enhance reaction rates and yields, providing a green alternative to traditional organic solvents.[4]

Alternative Synthetic Routes

While the Hantzsch synthesis is a primary method, other named reactions exist for pyridine synthesis, though they may be less direct for this specific target.

-

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[13][14] It is excellent for producing 2,4,6-trisubstituted pyridines but requires the pre-synthesis of specific pyridinium salt intermediates.[13][15]

-

Guareschi-Thorpe Condensation: This reaction typically yields 2-pyridone derivatives from the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[10][16][17] Further functionalization would be required to obtain the target molecule.

Conclusion

The synthesis of this compound is most effectively approached via a modified Hantzsch pyridine synthesis. This cornerstone of heterocyclic chemistry offers a convergent and highly adaptable route to the pyridine core. By understanding the underlying mechanism involving Knoevenagel condensation, enamine formation, and Michael addition, chemists can rationally select starting materials to achieve asymmetrically substituted targets. While classical protocols provide a reliable foundation, modern advancements in catalysis and the use of alternative energy sources offer significant opportunities to enhance reaction efficiency, reduce environmental impact, and improve overall yields. This guide provides both the foundational knowledge and the practical steps necessary for the successful synthesis of this valuable chemical intermediate.

References

- Hantzsch pyridine synthesis. Google Arts & Culture.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.

- Hantzsch Pyridine Synthesis | PDF. Scribd.

- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.

- Shulgau, Z. T., Stalinskaya, A. L., Sergazy, S., et al. (2023). Synthesis, hemorheological and antifibrotic activity of newly synthesized this compound derivatives. Arabian Journal of Chemistry, 16(5), 104683.

- Venkat Narsaiah, et al. (2022). Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). IOSR Journal of Applied Chemistry, 15(4), 01-05.

- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.

- Hantzsch pyridine synthesis - overview. ChemTube3D.

- Hantzsch pyridine synthesis. Wikipedia.

- Antonyraj, C. A., & Kannan, S. (2008). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts.

- This compound synthesis. ChemicalBook.

- Kröhnke pyridine synthesis. Wikipedia.

- Learning from the Hantzsch synthesis. American Chemical Society.

- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.

- Guareschi-Thorpe Condens

- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.

- This compound | CAS 56704-25-7. Santa Cruz Biotechnology.

- Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 30(47), e202401672.

- This compound | 56704-25-7. Sigma-Aldrich.

- 2,4,6-Trimethylpyridine. Merck Index Online.

- Synthesis, hemorheological and antifibrotic activity of newly synthesized this compound derivatives.

- 2,4,6-Collidine Chemical Properties,Uses,Production. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | 56704-25-7 [sigmaaldrich.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Guareschi-Thorpe Condensation [drugfuture.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-2,4,6-trimethylpyridine

Foreword: Understanding the Utility of a Versatile Heterocycle

3-Acetyl-2,4,6-trimethylpyridine, also known as 3-acetyl-collidine, is a substituted pyridine derivative that serves as a valuable synthon in modern organic chemistry. Its strategic combination of a nucleophilic pyridine ring, sterically hindered methyl groups, and a reactive acetyl moiety makes it a versatile building block for more complex molecular architectures. An intimate understanding of its physicochemical properties is not merely academic; it is the foundation upon which rational experimental design, process optimization, and the successful development of novel chemical entities are built. This guide provides a comprehensive analysis of these core properties, offering both established data and the scientific rationale behind their determination and application.

Molecular Identity and Structural Framework

The foundation of any chemical analysis begins with the unambiguous identification and structural characterization of the molecule.

-

Chemical Name: this compound

-

Synonyms: 1-(2,4,6-trimethylpyridin-3-yl)ethanone, 3-acetyl-collidine

-

CAS Number: 56704-25-7[1]

-

Molecular Formula: C₁₀H₁₃NO[1]

-

Molecular Weight: 163.22 g/mol [1]

The molecule's architecture, featuring a pyridine core with methyl groups at the 2, 4, and 6 positions and an acetyl group at the 3 position, dictates its reactivity and physical behavior. The methyl groups provide steric hindrance around the nitrogen atom, influencing its basicity and nucleophilicity, while the acetyl group offers a prime site for a wide array of chemical transformations.

Caption: Molecular structure of this compound.

Core Physicochemical Data

Quantitative physical data are critical for predicting the behavior of a compound in various experimental settings, from reaction solvent selection to purification method development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Density | 1.001 g/cm³ | [2] |

| Boiling Point | 263.4 °C at 760 mmHg | [2] |

| Flash Point | 120.1 °C | [2] |

| Refractive Index | 1.511 | [2] |

| XLogP3 | 2.2 | [2] |

| PSA (Polar Surface Area) | 30 Ų | [2] |

Expert Insights: The high boiling point is indicative of strong intermolecular forces, likely dipole-dipole interactions from the acetyl group and the pyridine nitrogen. The XLogP3 value of 2.2 suggests a moderate lipophilicity, predicting good solubility in many organic solvents but limited solubility in water. This is a crucial parameter in drug development for estimating membrane permeability and in process chemistry for selecting appropriate solvent systems for extraction and chromatography.

In-Depth Property Analysis

Basicity and pKa

The basicity of the pyridine nitrogen is a defining feature of this class of compounds. For the parent, unsubstituted 2,4,6-trimethylpyridine (collidine), the pKa of its conjugate acid is approximately 7.4.[3][4][5] This value reflects the electron-donating inductive effect of the three methyl groups, which increases the electron density on the nitrogen atom, making it a stronger base than pyridine itself.

However, the introduction of an acetyl group at the 3-position significantly alters this property. The acetyl group is electron-withdrawing through resonance and inductive effects. This withdrawal of electron density from the pyridine ring deactivates the nitrogen atom, making it less available to accept a proton. Consequently, This compound is a weaker base than 2,4,6-trimethylpyridine , and the pKa of its conjugate acid is expected to be lower than 7.4. This modulation of basicity is a key consideration in its use as an acid scavenger or in reactions where the nitrogen's nucleophilicity is critical.

Solubility Profile

As suggested by its XLogP3 value, this compound exhibits good solubility in common organic solvents such as ethyl acetate, chloroform, and alcohols. Its solubility in water is expected to be limited. Research has shown that to improve water solubility for biological or certain reaction conditions, it can be converted into its hydrochloride salt. This is a standard strategy for increasing the aqueous solubility of basic organic compounds, protonating the nitrogen to form a more polar, water-soluble ionic species.

Spectral Characteristics

Spectroscopic data provide a definitive fingerprint for the molecule, confirming its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR (101 MHz, CDCl₃) δ ppm: 18.1, 21.8, 23.5 (Methyl carbons), 31.5 (Acetyl methyl carbon), 121.7, 134.5, 142.0, 151.0, 157.1 (Pyridine ring carbons), 205.7 (Carbonyl carbon). The downfield shift at 205.7 ppm is characteristic of a ketone carbonyl carbon.

-

-

Mass Spectrometry (MS):

-

MS (EI): m/z 162.99 (M⁺, 43%), 147.98 (100%), 119.98 (56%), 76.96 (16%). The base peak at m/z 147.98 corresponds to the characteristic loss of a methyl radical ([M-15]⁺) from the acetyl group, a common fragmentation pathway for methyl ketones.

-

Experimental Methodologies & Workflows

The true value of a chemical compound lies in its application and the methods used to analyze it. The following sections detail a representative chemical modification and a standard analytical workflow.

Protocol: Reduction of the Acetyl Group

The acetyl group is a versatile handle for chemical modification. One of the most fundamental transformations is its reduction to an alcohol, which can dramatically alter the compound's biological activity and physical properties. This protocol is based on established laboratory procedures.

Objective: To reduce the ketone of this compound to a secondary alcohol, yielding 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol.

Materials:

-

This compound (12.0 mmol)

-

Sodium borohydride (NaBH₄) (24.0 mmol)

-

Ethanol-water solution (5:3 ratio)

-

Ethyl acetate (EtOAc)

-

Water

-

Round-bottom flask, magnetic stirrer, extraction funnel

Step-by-Step Procedure:

-

Dissolution: Dissolve 2.0 g (12.0 mmol) of this compound in 8 mL of an ethanol-water (5:3) mixture in a round-bottom flask.

-

Reagent Addition: While stirring, add 0.9 g (24.0 mmol) of sodium borohydride (NaBH₄) in portions. Causality Note: The portion-wise addition controls the reaction rate and exothermic release. NaBH₄ is a mild and selective reducing agent, ideal for reducing ketones without affecting the aromatic pyridine ring.

-

Reaction: Continue stirring the mixture for 2 hours after the final addition of NaBH₄ to ensure the reaction goes to completion.

-

Quenching & Extraction: Add 50 mL of water to the reaction mixture to quench any remaining NaBH₄. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Trustworthiness Principle: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

Washing & Drying: The combined organic layers are then washed with a saturated NaCl solution (brine) to remove residual water and dried over anhydrous Na₂SO₄.

-

Isolation: The solvent is removed under reduced pressure to yield the crude product, 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol, which can be further purified by chromatography if necessary.

Workflow: Purity and Identity Verification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this compound.[6]

Caption: Standard workflow for sample analysis using GC-MS.

Workflow Explanation:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent.

-

Injection & Separation (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vapor onto a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound will elute at a characteristic retention time.

-

Ionization & Analysis (MS): As the compound elutes from the GC column, it enters the mass spectrometer. In the ion source, it is bombarded with electrons (Electron Impact ionization), causing it to fragment into a predictable pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge (m/z) ratio.

-

Data Interpretation: The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. This spectrum is compared against known libraries or reference standards to confirm the compound's identity. The purity is assessed by the relative area of the primary peak in the gas chromatogram.

Applications in Research and Development

The unique physicochemical properties of this compound make it a valuable intermediate. Its derivatives have shown promise in medicinal chemistry, with studies revealing a range of biological activities, including:

-

Hemorheological and Antifibrotic Activity: The parent compound and its simple derivatives have been investigated for their effects on blood viscosity.

-

Precursor to Biologically Active Oximes: The acetyl group can be readily converted to an oxime, a functional group present in compounds with antitubercular, antiviral, and anti-inflammatory properties.

-

Synthon for Heterocyclic Scaffolds: It serves as a starting material for synthesizing more complex fused heterocyclic systems, which are common motifs in drug discovery.[7][8]

Conclusion

This compound is more than a simple catalog chemical; it is a carefully orchestrated arrangement of functional groups, each contributing to a unique set of physicochemical properties. Its moderate basicity, defined lipophilicity, and reactive acetyl handle provide chemists with a versatile tool for synthesis and discovery. A thorough grasp of its properties—from boiling point and solubility to spectral fingerprints and reactivity—is paramount for leveraging its full potential in the laboratory and advancing the frontiers of chemical and pharmaceutical science.

References

-

Zheldakov, A. et al. (2023). Synthesis, hemorheological and antifibrotic activity of newly synthesized this compound derivatives. Arabian Journal of Chemistry. [Link]

-

PubChem. (n.d.). 3-Acetyl-6-methylpyridine. Retrieved from [Link]

-

Manual for the Survey of Persistent Organic Pollutants in the Environment. (n.d.). III Analytical Methods. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

The Merck Index Online. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

Stenutz. (n.d.). 2,4,6-trimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. Retrieved from [Link]

-

National Institutes of Health. (2021). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 2,4,6-trimethyl-. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 4. mVOC 4.0 [bioinformatics.charite.de]

- 5. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. env.go.jp [env.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

3-Acetyl-2,4,6-trimethylpyridine CAS number 56704-25-7

An In-Depth Technical Guide to 3-Acetyl-2,4,6-trimethylpyridine (CAS: 56704-25-7): Properties, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a heterocyclic ketone of increasing interest to researchers in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document offers insights into the compound's synthesis, reactivity, and its role as a versatile intermediate for developing novel chemical entities. The protocols and analyses presented herein are synthesized from established literature to provide a reliable resource for drug development professionals and organic chemists.

Compound Profile: Physicochemical & Safety Data

This compound, also known as 1-(2,4,6-trimethylpyridin-3-yl)ethanone or 3-acetyl-collidine, is a substituted pyridine derivative. Its structure combines the sterically hindered and electron-rich collidine backbone with a chemically versatile acetyl group at the C-3 position. This unique arrangement dictates its reactivity and utility as a synthetic precursor.

Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 56704-25-7 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| IUPAC Name | 1-(2,4,6-trimethylpyridin-3-yl)ethanone | [3] |

| Common Synonyms | 3-acetyl-collidine, 1-(2,4,6-trimethyl-3-pyridinyl)ethanone | [3] |

| InChI Key | RKNKTACHKMTWTD-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | 188 - 189 °C | Literature value. |

| Density | 1.08 g/cm³ | At 25 °C; Literature value. |

| Appearance | Combustible liquid | Assumed based on safety data. |

GHS Safety & Handling Profile

Safe handling is paramount. The following is a summary of the Globally Harmonized System (GHS) classification. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling.

| Hazard Class | Code | Description |

| Flammability | H227 | Combustible liquid |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

Precautionary Measures:

-

Prevention: Keep away from heat, sparks, and open flames (P210). Wash skin thoroughly after handling (P264). Wear protective gloves, eye protection, and face protection (P280).

-

Response: In case of skin contact, wash with plenty of soap and water (P302 + P352). If skin irritation occurs, seek medical advice (P332 + P313). In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish (P370 + P378).

-

Storage: Store in a well-ventilated place and keep cool (P403 + P235).

Synthesis and Characterization

The synthesis of this compound is non-trivial. Standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation are notoriously difficult on pyridine rings. The lone pair on the nitrogen atom complexes with the Lewis acid catalyst, forming a highly deactivated pyridinium salt, which resists further electrophilic attack.

Proposed Synthetic Strategy: Metalation-Acylation

A plausible and effective route involves the directed ortho metalation (DoM) of the 2,4,6-trimethylpyridine (collidine) precursor, followed by quenching with an acetylating agent. The methyl groups at the 2- and 6-positions provide steric hindrance, directing metalation (e.g., lithiation) to the C-3 position.

Plausible Protocol:

-

Dissolution: Dissolve 2,4,6-trimethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation.

-

Deprotonation: Add n-Butyllithium (n-BuLi, ~1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1-2 hours. Expertise: The use of a strong, non-nucleophilic base like n-BuLi is necessary to deprotonate the pyridine ring.

-

Acylation: Slowly add an acetylating agent, such as N,N-Dimethylacetamide or acetyl chloride (1.2 eq), to the reaction mixture.

-

Quench & Workup: After stirring, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

Characterization Workflow

A standard workflow for confirming the identity and purity of the synthesized product is essential.

Caption: Post-synthesis characterization workflow.

Spectroscopic Data

The following spectral data have been reported for this compound.[4]

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 205.7 (C=O), 157.1, 151.0, 142.0, 134.5, 121.7 (Pyridine ring carbons), 31.5 (Acetyl-CH₃), 23.5, 21.8, 18.1 (Ring-CH₃).

-

Mass Spectrometry (EI): m/z 162.99 [M]⁺ (43%), 147.98 [M-CH₃]⁺ (100%), 119.98 (56%), 76.96 (16%).

Chemical Reactivity and Derivative Synthesis

The true value of this compound lies in its potential for chemical modification to generate libraries of novel compounds for biological screening. The acetyl group and the pyridine nitrogen are primary sites for derivatization.

Caption: Key synthetic transformations of the title compound.

Protocol: Reduction to an Alcohol

The ketone can be selectively reduced to a secondary alcohol. This transformation introduces a new chiral center and a hydroxyl group for further functionalization.

-

Objective: To synthesize 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol.

-

Reagents: this compound (1.0 eq), Sodium borohydride (NaBH₄, 2.0 eq), Ethanol-water (5:3).

-

Procedure:

-

Dissolve this compound in an ethanol-water (5:3) solvent mixture.

-

With stirring, add sodium borohydride in portions. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Maintain stirring for 2 hours after the final addition of NaBH₄.

-

Add water to quench the excess reagent and precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol product.[4]

-

Protocol: N-Oxidation of the Pyridine Ring

Oxidation of the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, making it more susceptible to certain types of substitution and increasing its polarity.

-

Objective: To synthesize this compound 1-oxide.

-

Reagents: this compound (1.0 eq), 30% Hydrogen peroxide (H₂O₂, 5.0 eq), Acetic acid (AcOH).

-

Procedure:

-

Dissolve this compound in acetic acid.

-

Add a 30% aqueous solution of hydrogen peroxide.

-

Reflux the reaction mixture for 5 hours. Monitor progress by GC-MS. Trustworthiness: In-process control like GC-MS ensures the reaction goes to completion and minimizes byproduct formation.

-

After completion, cool the mixture and pour it into water.

-

Neutralize the solution to pH 6-7 with sodium bicarbonate (NaHCO₃).

-

Extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate to yield the N-oxide.[4]

-

Applications in Drug Discovery & Research

While research on this compound itself is nascent, its derivatives have shown promise in preclinical models, highlighting its potential as a valuable scaffold in medicinal chemistry.

-

Scaffold for Biologically Active Molecules: The primary application is as a starting material for generating derivatives with potential therapeutic value.

-

Hemorheological Activity: Derivatives, including the parent compound and the corresponding alcohol, have been investigated for their ability to improve blood flow properties (hemorheology) in in-vitro models of blood hyperviscosity.[4]

-

Antifibrotic Potential: The alcohol derivative, 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol, demonstrated a pronounced antifibrotic effect in an experimental rat model of bleomycin-induced pulmonary fibrosis.[4] This suggests that the scaffold could be a starting point for developing treatments for fibrotic diseases.

-

Future Directions: The chemical handles on this molecule (ketone, pyridine ring, methyl groups) allow for extensive modification. Future research could explore the introduction of other functional groups to modulate activity, improve pharmacokinetic properties, and explore different biological targets.

Conclusion

This compound (CAS 56704-25-7) is more than a simple chemical reagent; it is a versatile platform for the synthesis of novel heterocyclic compounds. Its challenging synthesis is offset by its significant potential for derivatization at both the acetyl group and the pyridine nitrogen. Early research into the biological activities of its derivatives suggests promising avenues in areas like fibrosis and blood viscosity modulation. This guide provides the foundational knowledge—from safe handling and synthesis to proven derivatization protocols—to empower researchers to effectively utilize this compound in their drug discovery and development programs.

References

-

Shulgau, Z. T., Stalinskaya, A. L., Sergazy, S., & Kulakov, I. V. (2023). Synthesis, hemorheological and antifibrotic activity of newly synthesized this compound derivatives. Arabian Journal of Chemistry, 16(5), 104712. [Link]

-

Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific. Retrieved January 17, 2026, from [Link]

Sources

1H NMR spectrum of 3-Acetyl-2,4,6-trimethylpyridine

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Acetyl-2,4,6-trimethylpyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this highly substituted pyridine derivative. We will explore the predictable chemical shifts and multiplicities arising from the unique electronic environment of the molecule, offering a self-validating framework for its structural elucidation. This guide synthesizes fundamental NMR principles with practical, field-proven insights to serve as an authoritative reference for the characterization of this and similar heterocyclic compounds.

Introduction: The Structural Significance of this compound

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, with derivatives of 3-acetylpyridine, in particular, showing a wide spectrum of biological activities.[1] this compound combines the features of an acetyl-substituted pyridine with the steric and electronic influence of three methyl groups. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

¹H NMR spectroscopy stands as the most powerful and accessible tool for the unambiguous structural confirmation of organic molecules in solution. It provides detailed information about the electronic environment of each proton, their relative numbers, and the connectivity between them. For a molecule like this compound, ¹H NMR allows us to confirm the presence and specific location of the acetyl and methyl substituents on the pyridine ring.

Molecular Structure and Predicted Proton Environments

A robust analysis of any NMR spectrum begins with a thorough examination of the molecule's structure to identify chemically distinct proton environments. In this compound, the plane of symmetry is absent, rendering all substituent groups and the remaining aromatic proton chemically non-equivalent.

Based on the structure, we can predict five distinct signals in the ¹H NMR spectrum:

-

One signal for the single aromatic proton on the pyridine ring (H-5).

-

Three separate signals for the three methyl groups attached to the pyridine ring (C2-CH₃, C4-CH₃, and C6-CH₃).

-

One signal for the methyl group of the acetyl substituent (C3-COCH₃).

Figure 1: Molecular structure of this compound with labels for the distinct proton environments (a-e).

Core Principles: Interpreting the ¹H NMR of a Substituted Pyridine

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In aromatic systems, the circulation of π-electrons induces a "ring current" that strongly deshields protons attached to the ring, moving their signals downfield (typically 6.5-8.5 ppm).[2] The final chemical shift is a balance of several factors:

-

Anisotropic Effects: The pyridine ring's inherent ring current causes significant deshielding for the H-5 proton.[2]

-

Inductive and Resonance Effects:

-

The nitrogen atom in the pyridine ring is electronegative and electron-withdrawing, which generally deshields the α-protons (at C2 and C6) and the γ-proton (at C4) more than the β-protons (at C3 and C5).

-

The acetyl group at the C3 position is a moderate electron-withdrawing group. Its carbonyl function will deshield the adjacent C2 and C4 substituents and the H-5 proton.

-

The methyl groups at C2, C4, and C6 are electron-donating, which tends to shield the ring protons and increase electron density, shifting signals slightly upfield compared to unsubstituted pyridine.

-

-

Spin-Spin Coupling (J-coupling): Coupling between non-equivalent protons on adjacent carbons leads to signal splitting.[3] However, in this compound, the sole aromatic proton (H-5) has no adjacent proton neighbors. Therefore, we expect to see only singlets for all five proton environments, assuming no significant long-range coupling is resolved.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is directly dependent on the rigor of the experimental setup. The following protocol describes a self-validating system for acquiring a publication-quality ¹H NMR spectrum.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound. The precise mass is not critical for standard ¹H NMR but should be recorded.

-

Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the analyte in a clean vial. CDCl₃ is a standard choice due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak, but TMS remains the gold standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (typically ~4-5 cm) to be within the detector coil region.

Spectrometer Setup and Data Acquisition

This protocol is based on a 500 MHz NMR spectrometer, which provides excellent signal dispersion.

-

Instrument Tuning: Insert the sample into the magnet. The instrument should be tuned and matched to the specific sample to ensure maximum sensitivity and correct pulse widths.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This is a critical step for achieving sharp, symmetrical peaks and high resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse (zg30) sequence is typically used.

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0 to 10 ppm).

-

Number of Scans: Typically 8 or 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): Set to 3-4 seconds to ensure good digital resolution.

-

Figure 2: A standardized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Spectral Analysis and Interpretation

The resulting ¹H NMR spectrum is interpreted by analyzing the chemical shift, integration, and multiplicity of each signal and assigning it to a specific proton environment in the molecule.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR data for this compound based on established chemical shift principles for substituted pyridines and related aromatic compounds.[2][4][5][6]

| Signal Label (Fig. 1) | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | Aromatic H-5 | ~7.0 - 7.3 | Singlet | 1H | Located in the aromatic region, shielded by three electron-donating methyl groups. No adjacent protons for coupling. |

| b | C4-CH₃ | ~2.4 - 2.6 | Singlet | 3H | Methyl group on an aromatic ring. Deshielded by the ring current and the para-nitrogen atom. |

| c | C2-CH₃ | ~2.4 - 2.6 | Singlet | 3H | Methyl group at an α-position to nitrogen, expected to be deshielded. |

| d | C6-CH₃ | ~2.4 - 2.6 | Singlet | 3H | Methyl group at an α-position to nitrogen, chemically distinct from C2-CH₃ due to proximity to the H-5 vs. the C3-acetyl group. |

| e | COCH₃ | ~2.3 - 2.5 | Singlet | 3H | Acetyl methyl protons, deshielded by the adjacent carbonyl group. Chemical shift is typical for an aryl methyl ketone. |

Note: The exact chemical shifts for the three ring-methyl groups (b, c, d) are difficult to predict with certainty without an experimental spectrum. They are expected to be in a similar region but resolved as three distinct singlets in a high-field instrument.

Detailed Signal Assignment

-

Aromatic Region (δ ~7.0 - 7.3 ppm): A single singlet integrating to 1H is confidently assigned to the H-5 proton (a) . Its upfield position relative to pyridine (δ ~8.6, 7.4, 7.8 ppm) is a direct consequence of the shielding effect from the three electron-donating methyl groups.

-

Aliphatic Region (δ ~2.3 - 2.6 ppm): This region will contain four distinct singlets, each integrating to 3H.

-

Acetyl Methyl (e): The singlet corresponding to the acetyl methyl protons is typically sharp and well-defined. Its chemical shift is influenced by the deshielding cone of the carbonyl group.

-

Ring Methyls (b, c, d): The three remaining singlets are assigned to the methyl groups at the C2, C4, and C6 positions. The C2-CH₃ and C6-CH₃ protons are in α-positions to the ring nitrogen and are expected to be the most deshielded. The C4-CH₃ is in the γ-position. The subtle differences in their chemical shifts arise from the different neighboring substituents (H-5 vs. Acetyl group). Confirmation of these specific assignments would ideally require 2D NMR experiments like NOESY, which can show through-space correlations between the methyl protons and the H-5 proton.

-

The integration of the signals provides a crucial self-validation check. The ratio of the aromatic proton signal to the sum of all methyl proton signals should be exactly 1:12, confirming the molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is a clear and illustrative example of how fundamental NMR principles can be applied to confirm a complex molecular structure. The spectrum is characterized by five distinct singlets, with chemical shifts that are logically explained by the combined electronic effects of the pyridine nitrogen, the electron-withdrawing acetyl group, and the three electron-donating methyl groups. The analysis presented in this guide provides a robust framework for the identification and quality assessment of this compound, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. Retrieved from [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2023). ResearchGate. Retrieved from [Link]

-

Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing. Retrieved from [Link]

-

Table 1. ¹H-NMR spectra of pyridones I. (n.d.). ResearchGate. Retrieved from [Link]

-

¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. (n.d.). SPIN-SPIN.com. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). NMR in Biomedicine. Retrieved from [Link]

-

Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). PubMed. Retrieved from [Link]

-

2,4,6-Trimethylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

3-Acetyl-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

2,4,6-Trimethylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Bentham Science. Retrieved from [Link]

-

NMR Spectroscopy. (2020). University of Wisconsin-Madison. Retrieved from [Link]

-

3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (n.d.). ScienceDirect. Retrieved from [Link]

-

Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Acetyl-2,4,6-trimethylpyridine

Introduction

3-Acetyl-2,4,6-trimethylpyridine is a polysubstituted nitrogen-containing heterocycle. As with any synthetic compound intended for applications in materials science or drug development, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available for this purpose, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific signal, or resonance, in the ¹³C NMR spectrum. The position of this signal, known as the chemical shift (δ), provides profound insights into the molecular structure.

This guide provides a detailed analysis of the ¹³C NMR spectrum of this compound. It is designed for researchers, scientists, and professionals in drug development who rely on NMR spectroscopy for routine structural elucidation. We will explore the theoretical underpinnings that govern the chemical shifts in this molecule, present a reasoned assignment of the ¹³C NMR signals based on established principles, and provide a field-proven, standardized protocol for data acquisition.

I. Theoretical Framework for Spectral Interpretation

The ¹³C chemical shift of a specific carbon nucleus is highly sensitive to its local electronic environment. The distribution of electron density around a nucleus dictates the degree to which it is "shielded" from the externally applied magnetic field. Higher electron density leads to greater shielding and a resonance at a lower chemical shift (upfield), while lower electron density results in "deshielding" and a resonance at a higher chemical shift (downfield). In this compound, the chemical shifts are primarily governed by the interplay of the pyridine ring's aromaticity and the electronic effects of its substituents.

Substituent Effects in the Pyridine Ring

The chemical shifts of a substituted pyridine ring can be understood by considering the electronic properties of each substituent and its position.[1]

-

Methyl Groups (–CH₃): Located at the C2, C4, and C6 positions, the methyl groups are weak electron-donating groups (EDGs) through an inductive effect. They increase the electron density on the carbon atoms to which they are attached and, to a lesser extent, on other carbons in the ring, generally causing an upfield shift (shielding) compared to unsubstituted pyridine.

-

Acetyl Group (–COCH₃): Positioned at C3, the acetyl group is a strong electron-withdrawing group (EWG) due to both induction and resonance. The carbonyl carbon is highly electrophilic, and it pulls electron density away from the pyridine ring. This deshields the ring carbons, particularly those ortho and para to its position, causing a significant downfield shift in their resonances.

-

Nitrogen Atom: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the adjacent α-carbons (C2 and C6) compared to benzene.[2]

The combination of three electron-donating methyl groups and one electron-withdrawing acetyl group creates a unique electronic landscape across the pyridine ring, which is directly reflected in the ¹³C NMR spectrum.

II. Predicted ¹³C NMR Spectrum and Signal Assignment

While a publicly available, experimentally assigned spectrum for this compound is not readily found, a highly reliable prediction can be synthesized by analyzing the known spectra of its constituent parts—2,4,6-trimethylpyridine (also known as collidine)[3] and 3-acetylpyridine[4][5][6]—and applying the principles of substituent chemical shift (SCS) effects.[1]

The structure and IUPAC numbering for this compound are shown below. The molecule contains ten unique carbon environments, and thus, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Figure 2: Standardized workflow for ¹³C NMR spectroscopy.

-

Instrument Initialization: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform magnetic field homogenization (shimming) to maximize spectral resolution and obtain sharp, symmetrical peaks.

-

Probe Tuning: Tune and match the ¹³C channel of the NMR probe to the sample to ensure maximum signal sensitivity.

-

Acquisition Parameters: For a standard proton-decoupled ¹³C spectrum, the following parameters are recommended for a 400-600 MHz spectrometer: [7][8] * Pulse Program: A standard pulse-acquire sequence with proton decoupling during acquisition (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: 30 degrees. This provides a good compromise between signal intensity and allowing for faster repetition rates. [7] * Acquisition Time (AQ): ~2-4 seconds.

-

Relaxation Delay (D1): ~2 seconds.

-

Number of Scans (NS): 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Acquisition: Start the acquisition using the appropriate command (e.g., zg).

C. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform (efp).

-

Phase Correction: Automatically or manually correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode (apk).

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm or the TMS peak to δ 0.0 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

IV. Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint of its carbon framework. A thorough understanding of the fundamental principles of chemical shifts, particularly the competing electronic effects of the methyl and acetyl substituents on the pyridine ring, allows for a confident and rational assignment of all ten carbon signals. The downfield region is dominated by the carbonyl and aromatic carbons, while the upfield region contains the characteristic signals of the four distinct methyl groups. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality ¹³C NMR data, an essential step in the rigorous structural characterization required in modern chemical and pharmaceutical research.

References

-

NMRShiftDB. (2025). In PubChem. National Center for Biotechnology Information. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine. [Link]

-

Reddit. (2017). Referencing CDCl3 in 13C nmr. r/chemistry. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. (n.d.). Preparing Samples for NMR Acquisition and Software for Processing the Spectra. Scribd. [Link]

-

Wi, S. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596). [Link]

-

University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]

-

Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]

-

ResearchGate. (n.d.). Experimental and calculated 13 C-NMR chemical shifts, CDCl3,δ from TMS, conformers I and II, compound 1. [Link]

-

SpectraBase. (n.d.). 3-Acetylpyridine. [Link]

-

American Chemical Society. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

-

Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. r/OrganicChemistry. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

University of California, Davis. (n.d.). C-13 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. [Link]

-

Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemical Papers, 31(2), 246-256. [Link]

-

PubChem. (n.d.). 3-Acetylpyridine. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

-

University of Calgary. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Pinto, D. C., Santos, C. M., & Silva, A. M. (2007). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708. [Link]

-

Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. [Link]

-

Magri, F. M. M., et al. (2004). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 15(1), 101-106. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. testbook.com [testbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Acetylpyridine(350-03-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Solubility Profile of 3-Acetyl-2,4,6-trimethylpyridine in Organic Solvents

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that governs process development, formulation, purification, and reaction kinetics. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Acetyl-2,4,6-trimethylpyridine (CAS: 56704-25-7), a substituted pyridine derivative of interest in organic synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, presents a robust theoretical framework based on molecular structure, and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, chemists, and drug development professionals to generate reliable solubility data, enabling informed decisions in process scale-up and formulation design.

Introduction and Physicochemical Profile

This compound is a heterocyclic ketone with a molecular structure that presents unique solubility characteristics. Understanding its behavior in various organic solvents is paramount for its effective use as a reagent or synthetic intermediate. The solubility dictates the choice of solvent for chemical reactions to ensure homogeneity, for crystallization to achieve high purity and yield, and for analytical characterization.

Molecular Structure:

Key Physicochemical Properties:

The molecule's solubility is governed by a balance of polar and non-polar features. The pyridine ring nitrogen and the acetyl group's carbonyl oxygen act as hydrogen bond acceptors, imparting polarity. Conversely, the aromatic ring and the four methyl groups create a significant non-polar, lipophilic character. The steric hindrance provided by the methyl groups ortho to the nitrogen may also influence solvent interactions.

Based on the "like dissolves like" principle, we can form initial hypotheses:[2]

-

Polar Solvents: The compound is expected to exhibit moderate to good solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO) due to potential dipole-dipole interactions and hydrogen bonding.

-

Non-Polar Solvents: Solubility is expected to be lower in non-polar solvents (e.g., hexane, toluene), though the non-polar regions of the molecule will contribute to some miscibility.

-

Aqueous Solubility: The basicity of the pyridine nitrogen (pKa of the related 2,4,6-trimethylpyridine is ~6.7) suggests that solubility in aqueous solutions will be pH-dependent.[3] It will be significantly more soluble in acidic aqueous solutions due to the formation of a polar pyridinium salt.

The following diagram illustrates the key intermolecular forces at play.

Caption: Decision tree for solubility classification.

Protocol: Qualitative Solubility Test

-

Preparation: Place 25 mg (or ~0.05 mL if liquid) of this compound into a small, clean test tube.

-

Solvent Addition: Add 0.75 mL of the first test solvent (e.g., deionized water) in three 0.25 mL portions.

-

Mixing: After each addition, shake the test tube vigorously for 30-60 seconds. [2]4. Observation: Observe the mixture against a contrasting background. "Soluble" is defined as the complete disappearance of the solid phase, forming a clear solution.

-

Progression:

-

If soluble in water, test the pH with litmus paper to determine if it's a water-soluble acid, base, or neutral compound. [4] * If insoluble in water, proceed to the next solvent in the flowchart (Fig. 2), using a fresh sample of the compound for each new test. [5][4]6. Recording: Record the results (soluble/insoluble) for each solvent tested. For this compound, solubility in 5% HCl is expected, classifying it as a Class B (Base) compound.

-

Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature. [6]It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Protocol: Isothermal Shake-Flask Solubility Measurement

-

System Preparation:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent (e.g., 10 mL) in a sealed, airtight vial or flask. "Excess" ensures that a solid phase remains after equilibrium is reached.

-

Place a magnetic stir bar in the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker bath or on a stirring plate within a temperature-controlled chamber (e.g., 25.0 ± 0.1 °C).

-

Stir the suspension vigorously to facilitate dissolution. The system must be left to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is truly saturated. [6]The time can be validated by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for several hours in the same temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a fine-pore (e.g., 0.22 µm) syringe filter compatible with the solvent to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a known volume of an appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR). [6]A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

-

Replication: Perform the entire experiment in triplicate to ensure the reproducibility and statistical validity of the results.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis.

Table 1: Solubility of this compound at 25°C (Example Template)

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | 5.1 | Record Data Here | Calculate | |

| Ethanol | 4.3 | Record Data Here | Calculate | ||

| Isopropanol | 3.9 | Record Data Here | Calculate | ||

| Polar Aprotic | Acetone | 5.1 | Record Data Here | Calculate | |

| Acetonitrile | 5.8 | Record Data Here | Calculate | ||

| Tetrahydrofuran (THF) | 4.0 | Record Data Here | Calculate | ||

| Dichloromethane | 3.1 | Record Data Here | Calculate | ||

| Non-Polar | Toluene | 2.4 | Record Data Here | Calculate | |

| Hexane | 0.1 | Record Data Here | Calculate | ||

| Aqueous (Acidic) | 5% (w/v) HCl | - | Record Data Here | Calculate |

Safety and Handling

-

General Precautions: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. [7]Do not breathe vapor or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [8]* Handling: Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling. [8]* First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention. [8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. [7] * Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. [7] * Inhalation: Move the person to fresh air. [7] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

While quantitative solubility data for this compound is not extensively documented, a robust understanding of its physicochemical properties allows for strong predictions of its behavior. Its amphipathic nature—possessing both polar (pyridine, acetyl) and non-polar (methyl, aromatic ring) functionalities—suggests a nuanced solubility profile, with significant solubility expected in polar organic solvents and acidic aqueous media. By employing the detailed qualitative and quantitative protocols provided in this guide, researchers can systematically and accurately map the solubility profile of this compound. This essential data will underpin the successful design of synthetic routes, the development of effective purification strategies, and the creation of stable formulations, thereby accelerating research and development timelines.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET - methyl 2-pyridyl ketone.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2,4,6-trimethylpyridine.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (2025, October 28). The Application and Synthesis of 3-Acetylpyridine.

- PubChem. (n.d.). 3-Acetyl-6-methylpyridine.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Acetyl-6-methylpyridine.

- Benchchem. (n.d.). Solubility Profile of 3-Acetylpyridine: A Technical Guide for Researchers.

- CDH Fine Chemical. (n.d.). 3-Acetyl Pyridine MATERIAL SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine.

- ChemBK. (n.d.). acetyl-3 trimethyl-2,5,6 pyridine.

- Merck Index. (n.d.). 2,4,6-Trimethylpyridine.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 3-Acetyl-2,4,6-trimethylpyridine

Introduction

3-Acetyl-2,4,6-trimethylpyridine, also known as 3-acetyl-collidine, is a substituted pyridine derivative with the chemical formula C₁₀H₁₃NO.[1][2] Its unique structure, featuring a sterically hindered pyridine ring with both acetyl and methyl functional groups, makes it a valuable intermediate and building block in synthetic organic chemistry and pharmaceutical development. The integrity and purity of such reagents are paramount for the reproducibility of synthetic protocols and the quality of downstream products.

This guide provides an in-depth analysis of the chemical stability of this compound. It outlines the critical factors that influence its degradation, provides field-proven protocols for optimal storage and handling, and details methodologies for robust stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a comprehensive understanding of its stability profile to ensure experimental success and material longevity.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of the compound's physicochemical properties is essential for predicting its behavior under various conditions. While the product is generally stable under standard ambient conditions, its specific functional groups and aromatic nature create potential liabilities.[3]

| Property | Value | Source |